molecular formula C10H6FNO B14230092 4-(4-Fluorophenoxy)but-2-ynenitrile CAS No. 826990-69-6

4-(4-Fluorophenoxy)but-2-ynenitrile

Katalognummer: B14230092
CAS-Nummer: 826990-69-6
Molekulargewicht: 175.16 g/mol
InChI-Schlüssel: ZWNNONDALCTOIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Fluorophenoxy)but-2-ynenitrile is a chemical compound with the molecular formula C10H6FNO It is characterized by the presence of a fluorophenoxy group attached to a but-2-ynenitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenoxy)but-2-ynenitrile typically involves the reaction of 4-fluorophenol with 4-chlorobutyronitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Fluorophenoxy)but-2-ynenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of amides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4-Fluorophenoxy)but-2-ynenitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-(4-Fluorophenoxy)but-2-ynenitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The fluorophenoxy group plays a crucial role in binding to target sites, while the nitrile group can participate in further chemical modifications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(4-Chlorophenoxy)but-2-ynenitrile
  • 4-(4-Bromophenoxy)but-2-ynenitrile
  • 4-(4-Methylphenoxy)but-2-ynenitrile

Uniqueness

4-(4-Fluorophenoxy)but-2-ynenitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can enhance the compound’s stability, reactivity, and binding affinity to molecular targets compared to its chloro, bromo, and methyl analogs.

Eigenschaften

CAS-Nummer

826990-69-6

Molekularformel

C10H6FNO

Molekulargewicht

175.16 g/mol

IUPAC-Name

4-(4-fluorophenoxy)but-2-ynenitrile

InChI

InChI=1S/C10H6FNO/c11-9-3-5-10(6-4-9)13-8-2-1-7-12/h3-6H,8H2

InChI-Schlüssel

ZWNNONDALCTOIS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1OCC#CC#N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.